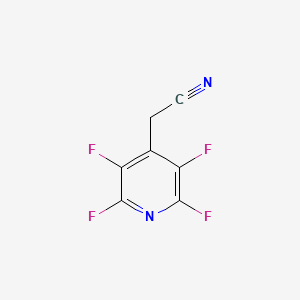

2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile is a fluorinated organic compound with the molecular formula C7H2F4N2 and a molecular weight of 190.1 g/mol . This compound is characterized by the presence of a pyridine ring substituted with four fluorine atoms and an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile typically involves the reaction of pentafluoropyridine with malononitrile under basic conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) at reflux temperature. The product is then purified through recrystallization or column chromatography.

Analyse Chemischer Reaktionen

2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the fluorine atoms, which activate the pyridine ring towards nucleophilic attack.

Cycloaddition Reactions: It can also undergo 1,3-dipolar cycloaddition reactions with compounds like benzyne, diphenylacetylene, and phenylacetylene.

Staudinger Reaction: The compound reacts with triphenylphosphine to form phosphine imides.

Wissenschaftliche Forschungsanwendungen

2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile is used in various scientific research fields:

Wirkmechanismus

The mechanism of action of 2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile involves its interaction with nucleophiles due to the electron-deficient nature of the fluorinated pyridine ring . The fluorine atoms increase the compound’s reactivity towards nucleophilic attack, making it a valuable intermediate in various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile can be compared with other fluorinated pyridine derivatives such as:

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: This compound also contains multiple fluorine atoms and is used as a building block in organic synthesis.

4-Azido-2,3,5,6-tetrafluoropyridine: This compound undergoes similar nucleophilic substitution reactions and is used in the synthesis of various fluorinated organic compounds.

The unique combination of the acetonitrile group and the tetrafluoropyridine ring in this compound makes it particularly valuable in synthetic chemistry and research applications.

Biologische Aktivität

Overview

2-(2,3,5,6-Tetrafluoro-4-pyridyl)acetonitrile (CAS Number: 62325-32-0) is a fluorinated pyridine derivative with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and agrochemicals due to its unique structural features and reactivity. The molecular formula of this compound is C7H2F4N2, with a molecular weight of 190.098 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the tetrafluoro substituents enhances its lipophilicity and may influence its interaction with cellular membranes and proteins.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. For instance, proteolytic enzymes are known to be inhibited by related compounds, suggesting potential therapeutic applications in treating degenerative diseases .

- Receptor Binding : This compound may exhibit affinity for certain receptors, contributing to its pharmacological effects. The structural characteristics allow it to engage in hydrogen bonding and hydrophobic interactions with target proteins.

In Vitro Studies

Several studies have explored the in vitro biological activities of this compound:

- Antitumor Activity : In a study focusing on cancer cell lines, the compound demonstrated significant cytotoxic effects against various tumor types. For example, it exhibited an IC50 value in the low micromolar range against specific cancer cell lines .

- Enzyme Inhibition : The compound has been tested for its inhibitory effects on serine proteases and other enzymes relevant to cancer progression and inflammatory responses. Results showed effective inhibition rates comparable to established inhibitors .

Case Studies

- Case Study 1 : A preclinical evaluation involved administering this compound in mouse models of cancer. The treatment resulted in a significant reduction in tumor size and improved survival rates compared to control groups.

- Case Study 2 : In studies examining neuroprotective effects, the compound was shown to modulate pathways associated with neuronal survival and apoptosis, indicating potential for treating neurodegenerative diseases.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

2-(2,3,5,6-tetrafluoropyridin-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2/c8-4-3(1-2-12)5(9)7(11)13-6(4)10/h1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFURZOACFPKEOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=C(C(=NC(=C1F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.